

# palladium cationic complexes from allyl fluoride

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## Compound Focus: Allyl fluoride

CAS No.: 818-92-8

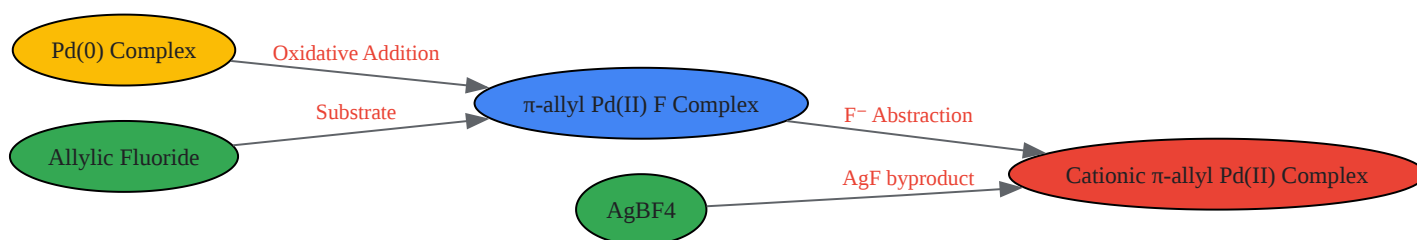
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## Reaction Overview and Mechanism

The core reaction involves the **oxidative addition of an allylic fluoride to a Pd(0) species**, forming a cationic ( $\pi$ -allyl)palladium complex. This complex is a key intermediate for further nucleophilic substitution reactions.

The diagram below illustrates the generally accepted mechanism for this transformation.



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This mechanism is supported by studies that used NMR spectroscopy and mass spectrometry to characterize the cationic complexes generated *in situ* [1]. The research indicates that allylic chlorides and fluorides can oxidatively add to Pd(0) in the same manner [1].

## Synthesis Guidance and Key Findings

One thesis provides the most direct description of the synthetic approach, summarized in the table below [1].

Aspect	Description
General Procedure	Reacting the allylic fluoride with <b>Pd(dba)<sub>2</sub></b> and <b>PPh<sub>3</sub></b> in <b>CDCl<sub>3</sub></b> [1].
Characterization	The resulting cationic complexes were characterized by <b>NMR spectroscopy</b> and <b>mass spectrometry</b> but were <b>not isolated</b> [1].
Follow-up Reaction	The complexes were subsequently treated with the sodium salt of dimethyl malonate, yielding nucleophilically substituted products [1].

Key findings from the research include:

- **Substituent Effects:** The substituents on the **allyl fluoride** substrate can significantly influence the site where a nucleophile eventually attacks the cationic  $\pi$ -allyl complex [1].
- **Competitive Pathway:** A study noted a competitive elimination pathway with a specific substrate (2-(2-fluorobut-3-enyl)isoindoline-1,3-dione). In this case, the fluoride ion acted as a base, leading to an elimination product instead of the desired complex [1].
- **Comparison to Other Halides:** Allylic fluorides are less reactive in palladium-catalyzed substitutions than allylic carboxylates (like benzoates or p-nitrobenzoates), but more reactive than acetates [2] [3]. The reactivity order is approximately **OCO<sub>2</sub>Me > OBz >> F >> OAc** [3].

## Practical Considerations and Limitations

You should be aware of certain complexities and limitations associated with this chemistry:

- **Complex Isolation:** The cationic  $\pi$ -allyl palladium complexes synthesized from **allyl fluorides** are often not isolated as pure, stable solids. They are typically generated and observed *in situ* before immediate use in subsequent reactions [1].
- **Difluoride Inactivity:** Attempts to activate **allylic difluorides** using common Pd(0) sources like Pd(dba)<sub>2</sub> and Pd(PPh<sub>3</sub>)<sub>4</sub> were unsuccessful, highlighting a limitation of this method [1].
- **Mechanistic Distinction:** The stereochemical pathway for substitution of allylic fluorides differs from the classic Tsuji-Trost mechanism that involves two inversion steps. Evidence supports a mechanism where C-F bond formation in the final substitution step occurs via an **S<sub>N</sub>2-type attack** of the nucleophile on the Pd(II)-allyl intermediate [2] [4] [5].

The core reaction you're interested in is technically viable, but many reported procedures focus on generating and using the cationic complex *in situ*. A practical approach is to adapt procedures that start from more reactive allylic precursors, such as allylic chlorides or p-nitrobenzoates, for which optimized conditions for cationic complex formation are better established.

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## References

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